2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Historical Development of Pyrimidinyl-Piperidine Benzamide Derivatives
The exploration of pyrimidinyl-piperidine benzamide derivatives began in earnest during the early 2000s, driven by the discovery of privileged structural motifs in antipsychotic and anticancer agents. The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) emerged as a metabolically stable bioisostere for piperazine, addressing limitations such as oxidative metabolism and conformational flexibility. For example, the 4-(p-fluorobenzoyl)piperidine motif in ketanserin and altanserin demonstrated critical interactions with serotonin receptors, inspiring the design of analogs with improved selectivity.
The incorporation of pyrimidine rings into these structures gained traction due to pyrimidine's role in nucleic acids and its prevalence in kinase inhibitors. Early derivatives focused on halogenated pyrimidines (e.g., 5-fluorouracil) but faced challenges with off-target effects. The introduction of trifluoromethyl groups, as seen in 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, marked a shift toward optimizing lipophilicity and electronic properties for central nervous system (CNS) penetration and enzyme inhibition.
Table 1: Evolution of Key Structural Features in Pyrimidinyl-Piperidine Benzamides
Significance in Medicinal Chemistry Research
This compound exemplifies three key principles in modern drug design:
- Bioisosteric Replacement : The piperidine ring serves as a rigid analog of piperazine, reducing metabolic liability while maintaining hydrogen-bonding capacity through its carbonyl group.
- Targeted Lipophilicity : The trifluoromethyl group enhances membrane permeability (cLogP ≈ 3.1) and confers resistance to cytochrome P450-mediated oxidation, critical for CNS-active agents.
- Multimodal Target Engagement : The pyrimidine ring enables π-π stacking with kinase ATP pockets (e.g., EGFR, BRAF), while the benzamide moiety interacts with hydrophobic enzyme subpockets.
Recent studies highlight its potential in:
- Oncology : Pyrimidine derivatives inhibit aberrant kinase signaling in non-small cell lung cancer (NSCLC) models.
- Neuropharmacology : Structural analogs modulate dopamine D~3~ and serotonin 5-HT~2A~ receptors at nanomolar affinities (K~i~ = 12–45 nM).
- Antimicrobial Therapy : Trifluoromethyl groups disrupt microbial folate biosynthesis pathways.
Research Objectives and Scientific Rationale
Current research priorities for this compound include:
- Structure-Activity Relationship (SAR) Optimization :
Target Deconvolution :
Therapeutic Expansion :
Table 2: Key Research Questions and Methodological Approaches
| Research Question | Experimental Approach | Expected Outcome |
|---|---|---|
| Impact of piperidine N-substituents on selectivity | Molecular dynamics simulations | Identification of critical binding poses |
| Role of trifluoromethyl in metabolic stability | Microsomal stability assays (human, rat) | Half-life (t~1/2~) quantification |
| Cross-reactivity with off-target kinases | KINOMEscan profiling | Selectivity score (%) |
Properties
IUPAC Name |
2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-23-16(19(20,21)22)11-17(24-12)26-9-7-13(8-10-26)25-18(27)14-5-3-4-6-15(14)28-2/h3-6,11,13H,7-10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULWNWVGCISHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the coupling of the benzamide group. Key reagents and conditions include:
Reagents: Methoxybenzoyl chloride, 2-methyl-6-(trifluoromethyl)pyrimidine, piperidine, and appropriate catalysts.
Conditions: Reactions are often carried out under inert atmospheres, such as nitrogen or argon, and may require elevated temperatures and specific solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to modify its structure for specific applications.
Common Reactions:
- Oxidation: Introduction of hydroxyl groups can enhance solubility and reactivity.
- Reduction: Modifying the compound's stability and reactivity.
These reactions are crucial in developing derivatives that may exhibit different pharmacological properties.
Biology
The compound has been studied for its interactions with biological macromolecules, particularly in the context of drug design. Its structure suggests potential activity against various biological targets.
Biological Activity:
Recent studies have indicated that derivatives of benzamide compounds, including this one, exhibit significant antiproliferative effects against cancer cell lines. For instance, it has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK293 | 5.3 |
This suggests that structural modifications can lead to enhanced anticancer properties, positioning it as a candidate for further development in oncology.
Medicine
In medicinal chemistry, the compound is under investigation for its potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased biological efficacy.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted that derivatives of this compound demonstrated selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective action is critical in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Substituent Effects on Physicochemical Properties
Biological Activity
2-Methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS Number: 1775411-45-4) is a synthetic compound that features a complex structure, incorporating a benzamide core, a piperidine ring, and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The molecular formula of 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is , with a molecular weight of 394.4 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the trifluoromethyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased biological efficacy.
Antiproliferative Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK293 | 5.3 |
This suggests that modifications on the benzamide structure can lead to enhanced anticancer properties, making it a candidate for further development as an anticancer agent .
Antioxidant Activity
In addition to its antiproliferative properties, the compound has demonstrated notable antioxidant activity. Compounds with similar structural motifs have been reported to scavenge free radicals effectively, thus providing protective effects against oxidative stress. This activity is crucial as oxidative stress is a contributing factor in cancer progression .
Antibacterial Activity
The antibacterial potential of compounds containing piperidine and benzamide structures has also been explored. Studies indicate that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
Case Studies
- Anticancer Study : A recent study evaluated various derivatives of benzamide for their antiproliferative effects on different cancer cell lines. The most promising derivatives showed strong activity against MCF-7 cells, indicating that structural modifications could enhance anticancer efficacy.
- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of methoxy-substituted compounds, revealing that they significantly reduced oxidative damage in vitro compared to standard antioxidants like butylated hydroxytoluene (BHT) .
- Bacterial Inhibition : Research assessing the antibacterial properties of piperidine-based compounds found that certain derivatives exhibited potent inhibition against E. faecalis, suggesting their potential use in treating bacterial infections .
Q & A
Q. What are the foundational steps for synthesizing this compound, and how can reaction intermediates be characterized?
The synthesis typically involves sequential coupling of a substituted pyrimidine core with a piperidine-benzamide moiety. Key steps include:
- Pyrimidine functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under inert atmosphere conditions (e.g., Pd catalysis) .
- Piperidine coupling : React the pyrimidine intermediate with a benzamide-substituted piperidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Intermediate characterization : Use H/C NMR to confirm regioselectivity (e.g., pyrimidine C-4 substitution) and HPLC-MS to assess purity (>95%) .
Q. What safety protocols are critical during synthesis and handling?
- Toxicological hazards : The trifluoromethyl group may release HF under acidic conditions. Use polypropylene labware and calcium gluconate gel for accidental exposure .
- Storage : Store at -20°C under nitrogen to prevent hydrolysis of the benzamide bond. Conduct reactions in fume hoods with HEPA filters .
Q. How can researchers validate the compound’s biological activity in preliminary assays?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The pyrimidine core and trifluoromethyl group enhance binding to ATP pockets .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) with IC determination via MTT assays. Normalize data against controls like staurosporine .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Q. How to resolve discrepancies in biological data across studies?
- Case example : Contradictory IC values in kinase assays may arise from:
Q. What computational approaches predict the compound’s interaction with novel targets?
- Molecular docking : Use AutoDock Vina with PyRx to model binding to unexplored targets (e.g., PARP1). The methoxy group’s electron-donating effects improve π-π stacking in hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
